molecular formula C5H10IN B1603859 4-Iodopiperidine CAS No. 860765-00-0

4-Iodopiperidine

Cat. No.: B1603859
CAS No.: 860765-00-0
M. Wt: 211.04 g/mol
InChI Key: FGQSHUZAYIVLMB-UHFFFAOYSA-N
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Description

4-Iodopiperidine is an organic compound with the molecular formula C5H10IN It is a derivative of piperidine, where an iodine atom is substituted at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Iodopiperidine typically involves the iodination of piperidine. One common method is the reaction of piperidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:

C5H9N+I2+Oxidizing AgentC5H9NI+By-products\text{C}_5\text{H}_9\text{N} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_5\text{H}_9\text{NI} + \text{By-products} C5​H9​N+I2​+Oxidizing Agent→C5​H9​NI+By-products

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of N-Boc-4-piperidone as a starting material, which is first converted to N-Boc-4-hydroxypiperidine and then iodinated to yield N-Boc-4-iodopiperidine. The Boc protecting group is subsequently removed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Iodopiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents (e.g., ethanol).

Major Products:

    Substitution Reactions: Substituted piperidines with various functional groups.

    Coupling Reactions: Biaryl or diaryl piperidines.

    Reduction Reactions: Piperidine.

Scientific Research Applications

4-Iodopiperidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Iodopiperidine depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The iodine atom can be replaced with other functional groups, allowing the compound to interact with biological targets and modulate their activity. The molecular targets and pathways involved vary depending on the final compound synthesized from this compound .

Comparison with Similar Compounds

    4-Bromopiperidine: Similar structure with a bromine atom instead of iodine.

    4-Chloropiperidine: Similar structure with a chlorine atom instead of iodine.

    4-Fluoropiperidine: Similar structure with a fluorine atom instead of iodine.

Uniqueness: 4-Iodopiperidine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property makes it more reactive in certain chemical reactions, such as cross-coupling reactions, compared to its bromine, chlorine, and fluorine counterparts .

Properties

IUPAC Name

4-iodopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQSHUZAYIVLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611265
Record name 4-Iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860765-00-0
Record name 4-Iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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